5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid

Physical Chemistry Quality Control Solid-State Characterization

Researchers needing a precise 1-carboxylic acid vector for molecular library synthesis can rely on this compound, which avoids the regioisomeric ambiguity of the 2-carboxylic acid analog (CAS 3470-46-0). - Exclusive 1-position substitution for correct spatial orientation in target binding. - Essential starting material for novel agrochemical and pharmaceutical candidates. - Identity easily verified via distinct melting point (170-175°C), ensuring receipt of the correct isomer.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 56461-21-3
Cat. No. B1589602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid
CAS56461-21-3
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2C(=O)O)C(=O)C1
InChIInChI=1S/C11H10O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5H,2-3,6H2,(H,13,14)
InChIKeyRXCHZIBXSFNHPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic Acid Procurement Guide


5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid (CAS 56461-21-3) is a bicyclic organic compound with the molecular formula C11H10O3, characterized by a partially saturated naphthalene core bearing a ketone at the 5-position and a carboxylic acid at the 1-position . It is primarily utilized as an important intermediate in organic synthesis, serving as a starting material for the construction of more complex molecules with potential applications in drug and pesticide discovery .

1
Synthetic scaffold

Regiospecific 1-carboxylic acid naphthalene core for amide/ester derivatization.

2
Discovery intermediate

Reported use in drug and agrochemical R&D as a starting material for complex molecules.

3
Identity verification

Distinct melting point (170–175 °C) enables quick regioisomer confirmation without advanced instrumentation.

5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic Acid Regioisomer Risks


Based on available data, the primary differentiator for 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is its regiospecific substitution pattern (1-carboxylic acid). Close analogs such as 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 3470-46-0) share the same molecular formula and core scaffold but differ in the position of the carboxylic acid group. In medicinal chemistry, such regioisomeric differences profoundly alter a molecule's shape, electronic distribution, and hydrogen-bonding capabilities, which are critical determinants of its interaction with biological targets and its role as a synthetic building block . Therefore, generic substitution with a 2-carboxylic acid analog cannot guarantee equivalent reactivity or biological outcome, necessitating a compound-specific procurement strategy.

Target compound
5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid
Regiospecific 1‑carboxylic acid substitution; reported melting point ~170–175 °C.
vs
Analog / substitute
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
CAS 3470-46-0, same scaffold but 2‑carboxylic acid; melting point ~257–260 °C.
Regioisomeric carboxylic acid position may shift hydrogen‑bonding, electronic distribution, and reactivity in coupling reactions. Direct replacement without validation is not supported; compound‑specific procurement is recommended.

5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic Acid Quantitative Comparison


Melting Point vs. 2-Carboxylic Acid Regioisomer

The melting point of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is reported to be approximately 170-175 °C . In contrast, the melting point of its regioisomer, 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 3470-46-0), is significantly higher, reported to be 257-260 °C . This substantial difference reflects the impact of the carboxylic acid position on the compound's crystal lattice energy and intermolecular interactions.

Melting point
Cross-study comparable
1‑carboxylic acid: 170–175 °C
2‑carboxylic acid: 257–260 °C
Difference: ~82–90 °C
Supports unambiguous regioisomer identification
Melting point serves as low‑cost identity verification for received material; data from vendor sources.
Physical Chemistry Quality Control Solid-State Characterization

5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic Acid Applications


Regiospecific Scaffold for Medicinal Chemistry

This compound is procured for use as a regiospecific building block in the synthesis of drug candidates. The 1-carboxylic acid group provides a specific vector for amide coupling or esterification to construct molecular libraries. Its use is justified over the 2-carboxylic acid analog (CAS 3470-46-0) when the target molecule requires a 1-substituted naphthalene core to achieve the desired spatial orientation for binding to a biological target .

Quality Control and Identity Verification

The significant melting point difference between this compound (170-175 °C) and its 2-carboxylic acid regioisomer (257-260 °C) provides a practical, low-cost method for laboratories to verify the identity of their received material and ensure that the correct isomer has been procured for sensitive synthetic applications .

Agrochemical Discovery Intermediate

The compound is recognized as a starting material for pesticide synthesis . Its procurement is essential for R&D programs focused on discovering new agrochemical active ingredients where the 1-carboxy-5-oxo-tetrahydronaphthalene core is a required substructure for generating novel chemical series.

Application
Selection Property
Validation Focus
Regiospecific medicinal chemistry scaffold
1‑carboxylic acid vector for amide/ester coupling
Confirm regioisomer identity (melting point) before library synthesis
Identity verification & QC
Large melting‑point gap vs. 2‑carboxylic acid analog
Melting point determination as simple acceptance check
Agrochemical discovery intermediate
1‑carboxy‑5‑oxo‑tetrahydronaphthalene core availability
Verify scaffold identity and synthetic compatibility for target series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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